molecular formula C12H16N2O B3348123 1-[3-(1-piperazinyl)phenyl]ethanone CAS No. 155088-96-3

1-[3-(1-piperazinyl)phenyl]ethanone

Cat. No.: B3348123
CAS No.: 155088-96-3
M. Wt: 204.27 g/mol
InChI Key: OZUAYVYYMFVLEW-UHFFFAOYSA-N
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Description

1-[3-(1-piperazinyl)phenyl]ethanone is an organic compound with the molecular formula C12H16N2O It is known for its unique structure, which includes a piperazine ring attached to a phenyl group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-piperazinyl)phenyl]ethanone typically involves the reaction of 3-(1-piperazinyl)benzaldehyde with an appropriate acetylating agent. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired ethanone derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-piperazinyl)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 1-[3-(1-piperazinyl)phenyl]ethanol.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(1-piperazinyl)phenyl]ethanone exerts its effects is related to its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating neurotransmitter activity. This interaction can influence pathways involved in mood regulation, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-fluoro-4-(1-piperazinyl)phenyl]ethanone
  • 1-[2-(4-methyl-1-piperazinyl)phenyl]ethanone
  • 1-phenyl-2-(1-piperidinyl)ethanone

Uniqueness

1-[3-(1-piperazinyl)phenyl]ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This structural arrangement can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(3-piperazin-1-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10(15)11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUAYVYYMFVLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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